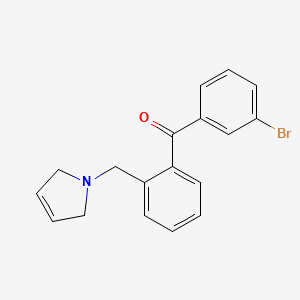

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a brominated aromatic ketone featuring a 3-bromophenyl group linked to a benzophenone scaffold, with a 2,5-dihydro-1H-pyrrole (pyrrolinyl) substituent at the ortho-position of the second phenyl ring. The compound’s CAS registry number is 898763-99-0, and it is structurally characterized by its hybrid aromatic-heterocyclic framework, which may confer unique electronic and steric properties .

Safety data indicate that the compound requires standard handling precautions for brominated aromatics, including avoidance of inhalation, skin contact, and eye exposure. It is classified under GHS guidelines, with hazard communication protocols emphasizing proper ventilation and personal protective equipment (PPE) during use .

特性

IUPAC Name |

(3-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOBFOHKAQYQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643926 | |

| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-06-9 | |

| Record name | Methanone, (3-bromophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its CAS number 898789-95-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.23 g/mol. The compound features a brominated phenyl group and a pyrrole moiety, which are significant in determining its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrNO |

| Molecular Weight | 342.23 g/mol |

| CAS Number | 898789-95-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing pyrrole moieties exhibit significant anticancer properties. The presence of the bromine atom in this compound may enhance its cytotoxic effects against cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that related compounds with brominated phenyl groups showed IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar brominated compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study 2 : A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups such as bromine is crucial for enhancing antimicrobial efficacy .

Neuroprotective Effects

The pyrrole derivative has been explored for neuroprotective effects, particularly in conditions like epilepsy and neurodegenerative diseases.

- Case Study 3 : An investigation into pyrrole-containing compounds found them to exhibit anticonvulsant properties in animal models, suggesting potential therapeutic applications in neurological disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (3-Chlorophenyl)(2-(phenyl)methanone | Chlorinated analog | Less potent than brominated analogs |

| (3-Bromophenyl)(2-(phenyl)methanone | Brominated analog | Enhanced cytotoxicity against cancer cells |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) positional isomers, (2) heterocyclic variants, and (3) brominated aryl ketones with divergent substituents. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural Analogs

Positional Isomers

The ortho- and para-pyrrolinylmethyl isomers exhibit divergent steric and electronic properties. Crystallographic data for analogous pyrazolone derivatives (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) suggest that substituent positioning significantly influences molecular packing and intermolecular interactions, which may correlate with solubility and stability .

Heterocyclic Variants

Compounds such as 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (pyrazoline derivative) and triazole-piperidinyl hybrids demonstrate the impact of heterocycle choice on bioactivity. Pyrazolines are often associated with antimicrobial and anti-inflammatory properties, whereas triazole derivatives are prioritized in drug discovery for their metabolic stability . The target compound’s pyrrolinyl group, a partially saturated heterocycle, may offer intermediate rigidity compared to fully aromatic systems, balancing conformational flexibility and target binding.

Brominated Aryl Ketones

Brominated aryl ketones are frequently employed as intermediates in Suzuki-Miyaura cross-coupling reactions. The 3-bromophenyl group in the target compound provides a distinct electronic profile compared to 4-bromophenyl analogs (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ), as the meta-substitution pattern reduces symmetry and may alter dipole moments or π-π stacking interactions .

Notes

Safety and Handling : The compound requires storage in a cool, dry environment away from oxidizing agents. Refer to GHS guidelines for emergency response measures .

Research Gaps: Limited data exist on the compound’s biological activity, pharmacokinetics, or catalytic applications. Comparative studies with its para-isomer and pyrazolone derivatives are recommended to elucidate structure-activity relationships.

準備方法

Formation of the Pyrrole Moiety

The initial step in synthesizing this compound often involves the formation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis , where a suitable precursor such as a diketone is reacted with ammonia or an amine under acidic conditions to yield the pyrrole structure.

Attachment of Methylene Bridge

Once the pyrrole moiety is synthesized, it can be attached to a phenyl group via a methylene bridge. This is generally done using alkylation reactions where an alkyl halide reacts with the nitrogen atom of the pyrrole under basic conditions.

Coupling with Bromophenyl Group

The next step involves coupling the resulting intermediate with a brominated phenyl compound, typically using Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. In this case, bromobenzoyl chloride can be utilized as the acylating agent.

Finalization of Methanone Structure

Finally, the compound is converted into its methanone form through oxidation processes that may involve oxidizing agents like pyridinium chlorochromate (PCC) or similar reagents that facilitate the conversion of alcohols into ketones.

Reaction Conditions and Reagents

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Paal-Knorr Synthesis | Diketone, Amine | Acidic medium |

| 2 | Alkylation | Alkyl Halide | Basic conditions |

| 3 | Friedel-Crafts Acylation | Bromobenzoyl Chloride | Lewis acid catalyst |

| 4 | Oxidation | PCC or similar | Controlled environment |

Characterization Methods

To confirm the structure and purity of this compound, several characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining molecular structure.

Mass Spectrometry (MS) : Helps in confirming molecular weight and structure.

Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Applications and Biological Activity

This compound has potential applications in various fields including pharmaceuticals, where its unique structure may contribute to biological activity such as anti-inflammatory or anticancer properties. Research into its biological effects could lead to novel therapeutic agents.

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C .

Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using LC-MS/MS.

Calculate t (time for 10% degradation) to establish storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。